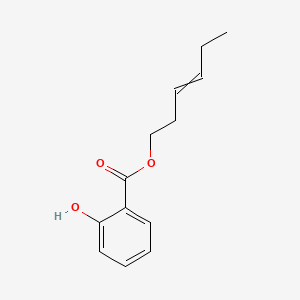

cis-3-Hexenyl salicylate

概要

説明

cis-3-Hexenyl salicylate: is an organic compound with the molecular formula C13H16O3 and a molecular weight of 220.26 g/mol . It is also known by other names such as Benzoic acid, 2-hydroxy-, 3-hexenyl ester, (Z)- and Salicylic acid, 3-hexenyl ester, (Z)- . This compound is commonly used as a fragrance ingredient due to its fresh, green-floral scent, reminiscent of flowers, fresh greenery, and balsam trees .

作用機序

Target of Action

cis-3-Hexenyl salicylate is a synthetic compound that is often used in the fragrance industry due to its floral and green odor . It is also found in some sunscreens . The primary targets of this compound are the olfactory receptors, particularly in insects like lepidopteran caterpillars .

Mode of Action

The compound interacts with the olfactory receptors, triggering a response that is interpreted as a specific smell . This interaction can influence the behavior of insects, affecting their ability to discriminate among food sources .

Biochemical Pathways

It is known that the compound can influence the olfactory system of insects, potentially affecting their feeding behaviors .

Pharmacokinetics

Given its use in fragrances and sunscreens, it can be absorbed through the skin and potentially metabolized by the body . More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

The primary result of this compound action is the elicitation of a specific smell due to its interaction with olfactory receptors . In the context of insects, this can influence their feeding behaviors . In humans, it can cause allergic reactions, such as contact dermatitis, in some individuals .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its volatility and therefore its ability to reach olfactory receptors can be affected by temperature and humidity. Furthermore, its stability and efficacy in products like sunscreens can be influenced by factors such as exposure to light and heat .

生化学分析

Biochemical Properties

cis-3-Hexenyl salicylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, potentially inhibiting or modifying their activity .

Cellular Effects

The effects of this compound on different cell types and cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in inflammatory responses, thereby altering the cellular response to inflammation . Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of various metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, leading to their activation or inhibition. For instance, this compound has been found to inhibit certain enzymes involved in the biosynthesis of inflammatory mediators, thereby reducing inflammation . Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can have sustained effects on cellular processes, although these effects may diminish as the compound degrades.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as reducing inflammation and modulating metabolic processes. At high doses, this compound can exhibit toxic or adverse effects, including skin irritation and allergic reactions . Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a crucial role in its metabolism. These interactions can lead to the formation of various metabolites, which may have different biological activities compared to the parent compound . The compound’s effects on metabolic flux and metabolite levels are important considerations in understanding its overall biochemical impact.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its biological activity. For example, this compound may accumulate in lipid-rich tissues, where it can exert its effects on cellular processes .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, this compound may be localized to the endoplasmic reticulum, where it can interact with enzymes involved in lipid metabolism . This localization can enhance its ability to modulate specific biochemical pathways.

準備方法

Synthetic Routes and Reaction Conditions: cis-3-Hexenyl salicylate can be synthesized through the esterification of cis-3-Hexenol and Salicylic acid . The reaction typically involves azeotropic distillation to remove water and drive the reaction to completion .

Industrial Production Methods: In industrial settings, the production of this compound follows similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled temperatures .

化学反応の分析

Types of Reactions:

Oxidation: cis-3-Hexenyl salicylate can undergo oxidation reactions, particularly at the hexenyl group, leading to the formation of various oxidized products.

Reduction: Reduction reactions can target the ester functional group, converting it into the corresponding alcohol.

Substitution: The aromatic ring in this compound can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.

Major Products:

Oxidation: Oxidized derivatives of the hexenyl group.

Reduction: Alcohol derivatives of the ester group.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

科学的研究の応用

Cosmetics

Cis-3-Hexenyl salicylate is predominantly used as a fragrance ingredient in cosmetic formulations. Its role includes:

- Fragrance Enhancement : It imparts a fresh scent to products such as lotions, creams, and perfumes. The compound is often blended with other fragrance components to achieve a desired olfactory profile.

- Safety Assessments : Studies have indicated that while this compound can cause allergic reactions in sensitive individuals, it generally poses low toxicity when used appropriately within cosmetic products .

Perfumery

In the perfume industry, this compound is valued for its unique scent properties:

- Fragrance Composition : It contributes solar notes similar to those found in ylang-ylang and tuberose fragrances. This makes it an essential ingredient in creating floral and green perfumes.

- Market Appeal : The inclusion of this compound enhances the appeal of perfumes to consumers, thereby increasing marketability.

Food Flavoring

This compound is also utilized as a flavoring agent:

- Flavor Profile Development : In food products, it is mixed with other flavoring agents to create desired tastes, particularly in fruit-flavored items where its green note can enhance freshness.

- Consumer Preference : The addition of this compound can significantly improve the sensory experience of food products, making them more appealing to consumers.

Scientific Research

The compound has notable applications in scientific research:

- Analytical Chemistry : It is employed as a standard in gas chromatography for the separation and analysis of volatile compounds. This application is vital for quality control and research purposes.

- Plant Biology : Research indicates that this compound plays a role in plant signaling, particularly in enhancing plant defenses against herbivores by attracting natural predators . This has potential implications for pest management strategies in agriculture.

Case Study 1: Safety Evaluation in Cosmetics

A study conducted on the dermal absorption of this compound demonstrated that while absorption rates are low (estimated at around 13.4%), its conversion to salicylic acid upon application suggests potential therapeutic benefits alongside safety concerns . The findings support the careful formulation of cosmetic products containing this compound to mitigate allergic reactions while maximizing efficacy.

Case Study 2: Efficacy in Pest Management

Research exploring the ecological role of this compound revealed its effectiveness in attracting beneficial insects that prey on agricultural pests. This characteristic positions the compound as a candidate for natural pest management solutions, potentially reducing reliance on synthetic pesticides .

Summary Table of Applications

| Application Area | Description | Key Outcomes |

|---|---|---|

| Cosmetics | Fragrance ingredient in lotions and creams | Enhances consumer appeal; low toxicity observed |

| Perfumery | Contributes floral notes to perfumes | Increases marketability; desirable scent profile |

| Food Flavoring | Flavoring agent for fruit-flavored products | Improves sensory experience; enhances freshness |

| Scientific Research | Used in gas chromatography; plant signaling studies | Supports quality control; aids pest management |

類似化合物との比較

cis-3-Hexenyl salicylate can be compared with other similar compounds such as:

(E)-Hex-3-enyl salicylate: An isomer with a different configuration around the double bond.

Cyclohexyl salicylate: A compound with a cyclohexyl group instead of a hexenyl group, offering different olfactory properties.

Sakura salicylate: Another salicylate ester with a distinct scent profile.

Uniqueness: this compound is unique due to its specific configuration and the resulting olfactory properties, making it highly valued in the fragrance industry .

生物活性

Cis-3-Hexenyl salicylate (C13H16O3) is an organic compound recognized for its distinctive fresh fragrance reminiscent of green notes and floral undertones. It is synthesized primarily through the esterification of salicylic acid and cis-3-hexenol. This compound has garnered attention not only for its aromatic properties but also for its significant biological activities, particularly in plant signaling and potential applications in pest management.

- Molecular Formula : C13H16O3

- Molecular Weight : 220.26 g/mol

- Boiling Point : 577 K (303°C) at 101.325 kPa.

Plant Signaling and Defense Mechanisms

This compound plays a crucial role in inter-plant communication, acting as a signaling molecule that enhances plant defense mechanisms against herbivores. Research indicates that it can stimulate the release of volatile organic compounds (VOCs) that attract natural predators of agricultural pests, thereby promoting biological pest control .

Case Study: Attraction of Predators

In studies involving various agricultural settings, this compound was shown to attract beneficial insects such as parasitoids and predators of common pests like Helicoverpa armigera and Spodoptera frugiperda. This attraction is vital for integrated pest management strategies, reducing the reliance on chemical pesticides .

Allergenic Potential and Safety

While this compound is generally considered safe for use in cosmetic formulations, it has been noted to cause allergic reactions in sensitive individuals. A study reported moderate irritation when applied to intact or abraded rabbit skin under occlusion for 24 hours . This highlights the importance of evaluating potential allergenic responses when incorporating this compound into consumer products.

Comparative Analysis with Related Compounds

| Compound Name | Key Features | Unique Attributes |

|---|---|---|

| Cis-3-Hexenol | Green leaf alcohol; used in flavoring | Strongly associated with fresh-cut grass aroma |

| Cis-3-Hexenyl Acetate | Colorless liquid; used as a flavoring agent | Effective semiochemical; strong green aroma |

| Hexyl Salicylate | Floral scent; used in perfumes | More floral than green; lacks distinct cut grass note |

| Cis-3-Hexenyl Butyrate | Distinct apple aroma; used in food flavoring | Provides fruity notes; less floral than this compound |

| Trans-3-Hexenyl Salicylate | Diastereoisomer; less commonly used | Different olfactory profile; less green notes |

The biological activity of this compound can be attributed to its interaction with odorant-binding proteins in various insect species, such as the brown marmorated stink bug (Halyomorpha halys). This interaction facilitates the communication between plants and insects, allowing plants to initiate defensive responses upon herbivore attack .

Applications in Agriculture and Cosmetics

This compound's dual role as a fragrance component and a biological agent makes it valuable across multiple industries:

- Agriculture : Used as a natural pesticide attractant, enhancing pest management strategies.

- Cosmetics : Incorporated into formulations for its pleasant aroma while requiring careful consideration of allergenic potential.

特性

CAS番号 |

65405-77-8 |

|---|---|

分子式 |

C13H16O3 |

分子量 |

220.26 g/mol |

IUPAC名 |

[(E)-hex-3-enyl] 2-hydroxybenzoate |

InChI |

InChI=1S/C13H16O3/c1-2-3-4-7-10-16-13(15)11-8-5-6-9-12(11)14/h3-6,8-9,14H,2,7,10H2,1H3/b4-3+ |

InChIキー |

IEPWIPZLLIOZLU-ONEGZZNKSA-N |

SMILES |

CCC=CCCOC(=O)C1=CC=CC=C1O |

異性体SMILES |

CC/C=C/CCOC(=O)C1=CC=CC=C1O |

正規SMILES |

CCC=CCCOC(=O)C1=CC=CC=C1O |

密度 |

1.052 - 1.067 |

Key on ui other cas no. |

65405-77-8 |

物理的記述 |

Liquid Clear colorless liquid / Green balsamic |

ピクトグラム |

Irritant; Environmental Hazard |

溶解性 |

Practically insoluble or insoluble Freely soluble (in ethanol) |

同義語 |

3-hexenyl salicylate 3-hexenyl salicylate, (E)-isomer cis-3-hexenyl salicylate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the distribution of cis-3-hexenyl salicylate on different types of fibers?

A1: Research indicates that the distribution of this compound varies significantly depending on the fiber type. For instance, on cotton fibers, it tends to concentrate in the lumen and crenulations, likely due to the presence of macro- and micropores and a higher number of polar groups. In contrast, on polyester [poly(ethylene terephthalate) (PET)], it accumulates at specific surface points and interfiber spaces, likely due to its lower polarity, smoother surface, and fewer voids []. Lyocell fibers, on the other hand, show a more uniform distribution of this compound on their surface and cross-section [].

Q2: Are there any known allergic reactions associated with this compound?

A2: Yes, there is at least one documented case of allergic contact dermatitis attributed to the use of a fragrance containing this compound []. This case highlights the potential for allergic sensitization and emphasizes the need for further research in this area.

Q3: How does the chemical structure of fibers influence the distribution of this compound?

A3: The chemical structure of a fiber plays a crucial role in how this compound is distributed. Cellulose-based fibers, such as cotton and lyocell, tend to exhibit better distribution due to their inherent polarity and porous structure, allowing the compound to penetrate and interact with the fiber matrix more effectively []. Conversely, the hydrophobic nature and smoother surface of synthetic fibers like PET result in a less uniform distribution, with the compound primarily accumulating on the surface or in inter-fiber spaces [].

Q4: Can you explain the significance of studying the distribution of aroma chemicals on fibers?

A5: Understanding how aroma chemicals, like this compound, distribute on different fibers is essential for various applications. For example, in textile engineering, this knowledge can inform the development of fabrics with enhanced fragrance retention and controlled release properties []. This can be particularly valuable for applications like sportswear or bedding, where long-lasting freshness is desirable. Additionally, understanding these interactions can be applied in areas like perfume development and product formulation to optimize fragrance delivery and longevity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。